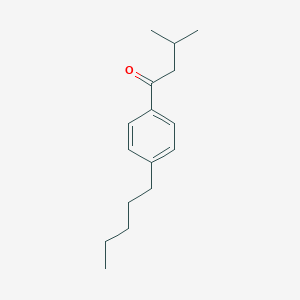
4'-Pentyl-3-methylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-3-methylbutyrophenone (4-PMB) is a synthetic compound derived from the chemical family of ketones. It is a highly volatile compound, with a boiling point of approximately 166°C, and a molecular weight of approximately 204.3 g/mol. 4-PMB has been used in a variety of scientific research applications, including its use as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs.
Scientific Research Applications
4'-Pentyl-3-methylbutyrophenone has a wide range of applications in scientific research. It has been used as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs. In addition, this compound has been used in studies of the effects of environmental pollutants, and as a tool to study the effects of dietary supplements.
Mechanism of Action
The mechanism of action of 4'-Pentyl-3-methylbutyrophenone is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of a variety of substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have an effect on the metabolism of other substances, as well as on the pharmacological effects of other substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 4'-Pentyl-3-methylbutyrophenone in scientific research include its low cost, its availability, and its relatively low toxicity. In addition, this compound is a highly volatile compound, which makes it easy to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other substances or on the body.
Future Directions
Future research on 4'-Pentyl-3-methylbutyrophenone should focus on further elucidating its mechanism of action, as well as its effects on other substances and on the body. In addition, further research should be conducted to explore the potential applications of this compound in medical and pharmaceutical research. Finally, research should be conducted to explore the potential toxicity of this compound, as well as its potential for long-term health effects.
Synthesis Methods
4'-Pentyl-3-methylbutyrophenone can be synthesized from 3-methylbutanal and pentanal, or from 3-methylbutanol and pentanal. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is a mixture of this compound and 3-methylbutanal. The product can be purified by fractional distillation or by crystallization.
properties
IUPAC Name |
3-methyl-1-(4-pentylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-14-8-10-15(11-9-14)16(17)12-13(2)3/h8-11,13H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMZEJPQCFZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


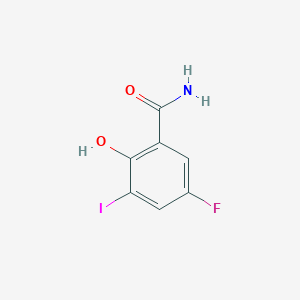
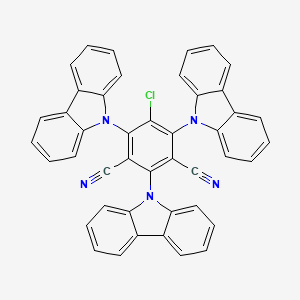
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
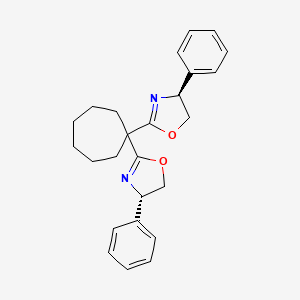
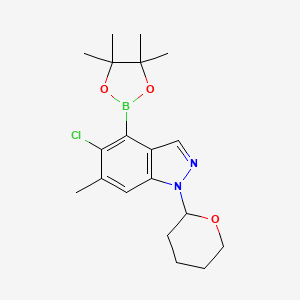
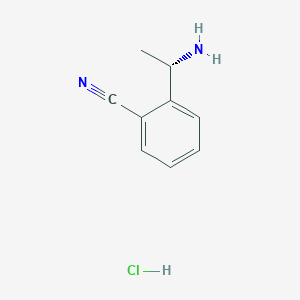
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
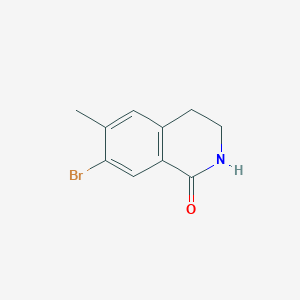
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)


